

"N-(3-Indolylacetyl)-L-alanine-d4 chemical structure and formula"

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Compound of Interest

Compound Name: *N*-(3-Indolylacetyl)-L-alanine-d4

Cat. No.: B15558849

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An In-depth Technical Guide to N-(3-Indolylacetyl)-L-alanine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and analytical methodologies related to **N-(3-Indolylacetyl)-L-alanine-d4**. This deuterated analog of a key plant auxin conjugate is an essential tool in metabolic research and quantitative analysis.

Core Concepts: Chemical Identity and Properties

N-(3-Indolylacetyl)-L-alanine-d4 is the isotopically labeled form of N-(3-Indolylacetyl)-L-alanine, a naturally occurring conjugate of the plant hormone indole-3-acetic acid (IAA). In this deuterated variant, four hydrogen atoms on the L-alanine moiety are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of endogenous N-(3-Indolylacetyl)-L-alanine.

The chemical structure of **N-(3-Indolylacetyl)-L-alanine-d4** is detailed below:

Caption: 2D structure of **N-(3-Indolylacetyl)-L-alanine-d4**.

Quantitative Data Summary

The key quantitative data for **N-(3-Indolylacetyl)-L-alanine-d4** and its non-deuterated analog are summarized in the table below for easy comparison.

Property	N-(3-Indolylacetyl)-L-alanine	N-(3-Indolylacetyl)-L-alanine-d4
Chemical Formula	C ₁₃ H ₁₄ N ₂ O ₃	C ₁₃ H ₁₀ D ₄ N ₂ O ₃
Molecular Weight	246.26 g/mol [1]	250.29 g/mol (calculated)
Exact Mass	246.1004 g/mol [2][3]	250.1256 g/mol (calculated)
CAS Number	57105-39-2[1][2]	Not available

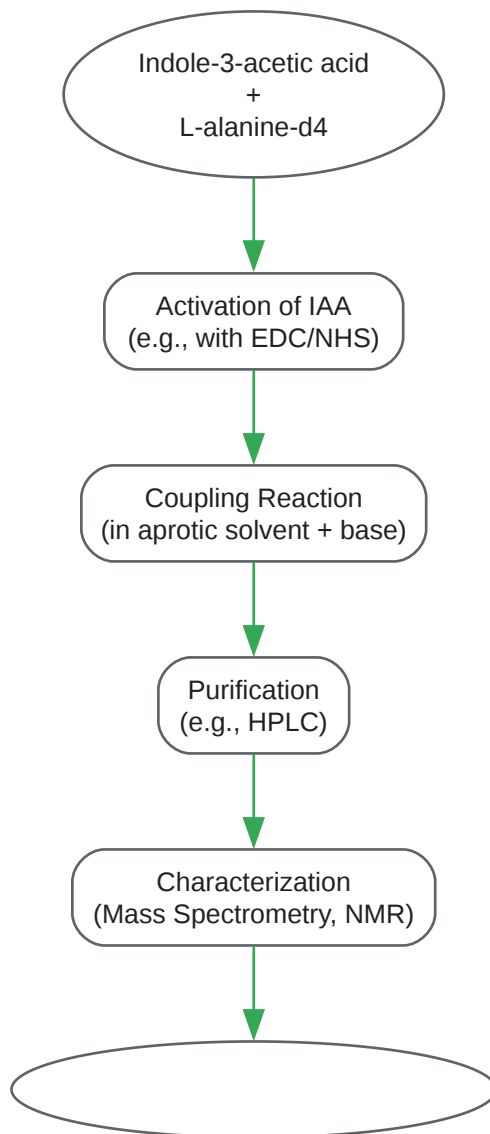
Experimental Protocols

Synthesis of N-(3-Indolylacetyl)-L-alanine-d4

The synthesis of **N-(3-Indolylacetyl)-L-alanine-d4** involves the coupling of indole-3-acetic acid (IAA) with L-alanine-d4. A generalized protocol is as follows:

- **Activation of Indole-3-acetic acid:** Indole-3-acetic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Coupling Reaction:** The activated IAA is then reacted with L-alanine-d4 (CD₃CD(ND₂)CO₂H) in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.
- **Purification:** The resulting **N-(3-Indolylacetyl)-L-alanine-d4** is purified from the reaction mixture using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
- **Characterization:** The final product is characterized by mass spectrometry to confirm the correct mass and deuterium incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.

Synthesis and Analysis Workflow



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Caption: General workflow for the synthesis and analysis of the target molecule.

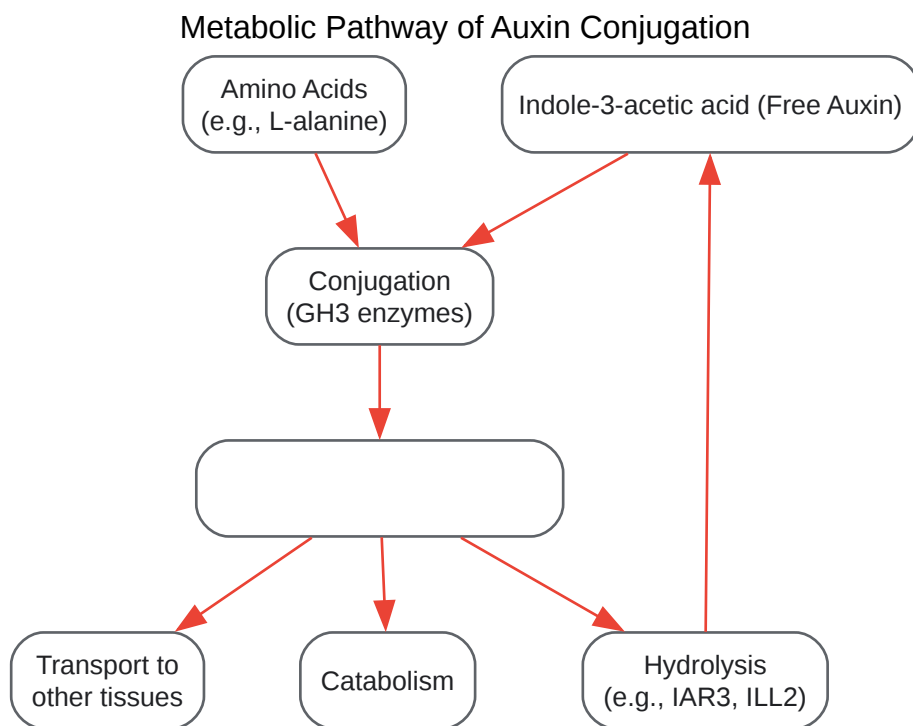
Quantification by HPLC-MS/MS

N-(3-Indolylacetyl)-L-alanine-d4 is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples.

- **Sample Preparation:** A known amount of **N-(3-Indolylacetyl)-L-alanine-d4** is spiked into the biological sample (e.g., plant tissue extract) before extraction. The extraction is typically performed with a solvent mixture such as isopropanol/water/hydrochloric acid.
- **Chromatographic Separation:** The extracted sample is analyzed by reverse-phase HPLC, often using a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to separate the analyte from other matrix components.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
 - For N-(3-Indolylacetyl)-L-alanine: A common transition is m/z 247.1 \rightarrow 130.1.
 - For **N-(3-Indolylacetyl)-L-alanine-d4**: The expected transition would be m/z 251.1 \rightarrow 130.1 (assuming fragmentation of the alanine moiety).
- **Quantification:** The concentration of the endogenous compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Context: Role in Auxin Homeostasis

N-(3-Indolylacetyl)-L-alanine is an amino acid conjugate of the plant hormone auxin. The formation of such conjugates is a key mechanism for regulating the levels of free, active auxin within the plant. This metabolic process is crucial for proper plant growth and development.



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Caption: Simplified pathway of auxin conjugation and hydrolysis.

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